molecular formula C23H35NO2 B8778447 Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl)

Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl)

Cat. No.: B8778447
M. Wt: 357.5 g/mol
InChI Key: ZZMJTNMGPPBIOY-CLGWBQSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl): is a synthetic steroid compound with the molecular formula C23H35NO2 and a molecular weight of 357.5295 g/mol . This compound is characterized by the presence of an epoxy group at the 2,3 position and a pyrrolidinyl group at the 16 position, making it a unique derivative of androstan-17-one.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl) involves several steps, starting from the parent steroid androstan-17-one. The key steps include:

    Epoxidation: Introduction of the epoxy group at the 2,3 position using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.

    Pyrrolidinylation: Attachment of the pyrrolidinyl group at the 16 position through a nucleophilic substitution reaction, typically using pyrrolidine and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group at the 17 position, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Pyrrolidine, alkyl halides

Major Products:

    Diols: Formed from the oxidation of the epoxy group

    Hydroxyl derivatives: Resulting from the reduction of the carbonyl group

    Substituted derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Chemistry: : The compound is used as a precursor in the synthesis of other steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: : In biological research, it serves as a tool to study the effects of steroid compounds on cellular processes. Its interactions with various receptors and enzymes are of particular interest .

Industry: : The compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable in the development of new industrial products .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including steroid receptors and enzymes involved in steroid metabolism. The epoxy and pyrrolidinyl groups play a crucial role in modulating these interactions, leading to changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

    Androstan-17-one: The parent compound, lacking the epoxy and pyrrolidinyl groups.

    2,3-Epoxyandrostan-17-one: Similar structure but without the pyrrolidinyl group.

    16-Pyrrolidinylandrostan-17-one: Lacks the epoxy group.

Uniqueness: Androstan-17-one,2,3-epoxy-16-(1-pyrrolidinyl) is unique due to the presence of both the epoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one

InChI

InChI=1S/C23H35NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-20H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20+,22-,23-/m0/s1

InChI Key

ZZMJTNMGPPBIOY-CLGWBQSRSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)N4CCCC4)CC[C@@H]5[C@@]3(C[C@@H]6[C@H](C5)O6)C

Canonical SMILES

CC12CCC3C(C1CC(C2=O)N4CCCC4)CCC5C3(CC6C(C5)O6)C

Origin of Product

United States

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